Cas no 1807313-00-3 (4-Fluoro-2-iodopyridine-6-acrylic acid)
4-Fluoro-2-iodopyridine-6-acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-iodopyridine-6-acrylic acid
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- Inchi: 1S/C8H5FINO2/c9-5-3-6(1-2-8(12)13)11-7(10)4-5/h1-4H,(H,12,13)/b2-1+
- InChI Key: ZTTCIGRIVMMKAT-OWOJBTEDSA-N
- SMILES: IC1=CC(=CC(/C=C/C(=O)O)=N1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 222
- XLogP3: 1.6
- Topological Polar Surface Area: 50.2
4-Fluoro-2-iodopyridine-6-acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006114-250mg |
4-Fluoro-2-iodopyridine-6-acrylic acid |
1807313-00-3 | 95% | 250mg |
$1038.80 | 2023-09-02 | |
| Alichem | A029006114-500mg |
4-Fluoro-2-iodopyridine-6-acrylic acid |
1807313-00-3 | 95% | 500mg |
$1600.75 | 2023-09-02 | |
| Alichem | A029006114-1g |
4-Fluoro-2-iodopyridine-6-acrylic acid |
1807313-00-3 | 95% | 1g |
$2750.25 | 2023-09-02 |
4-Fluoro-2-iodopyridine-6-acrylic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-Fluoro-2-iodopyridine-6-acrylic acid
Introduction to 4-Fluoro-2-iodopyridine-6-acrylic acid (CAS No. 1807313-00-3) and Its Applications in Modern Chemical Biology
4-Fluoro-2-iodopyridine-6-acrylic acid, identified by the chemical identifier CAS No. 1807313-00-3, is a versatile intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its broad spectrum of biological activities. The presence of both fluoro and iodine substituents on the pyridine ring enhances its reactivity, making it a valuable building block for synthesizing complex molecules.
The fluoro group, particularly at the 4-position, introduces electronic and steric effects that can modulate the binding affinity of drug candidates to their target proteins. Fluorinated compounds are increasingly employed in medicinal chemistry due to their ability to improve metabolic stability, pharmacokinetic properties, and binding interactions. On the other hand, the iodopyridine moiety at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules.
The acrylic acid functional group at the 6-position of the pyridine ring adds another layer of reactivity, enabling reactions such as Michael additions and Diels-Alder cycloadditions. This dual functionality makes 4-Fluoro-2-iodopyridine-6-acrylic acid a particularly useful scaffold for designing novel compounds with tailored properties. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling applications of 4-Fluoro-2-iodopyridine-6-acrylic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the fluoro, iodo, and acrylic acid groups, researchers can design inhibitors that selectively bind to specific kinase domains. For instance, recent studies have demonstrated the utility of this compound in generating inhibitors of tyrosine kinases, which are key players in cancer cell proliferation and survival.
Another area where 4-Fluoro-2-iodopyridine-6-acrylic acid has shown promise is in the development of antiviral agents. The fluoro group has been shown to enhance the antiviral activity of certain compounds by improving their ability to penetrate viral envelopes. Additionally, the iodopyridine moiety can be used to introduce structural elements that mimic natural substrates or inhibitors of viral enzymes. A notable example is its application in synthesizing inhibitors of viral proteases, which are essential for viral replication cycles.
The versatility of 4-Fluoro-2-iodopyridine-6-acrylic acid extends beyond kinase and antiviral applications. It has also been utilized in designing compounds with potential neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by aberrant protein aggregation and oxidative stress. Small molecules that can modulate these processes hold great therapeutic promise. Researchers have employed 4-Fluoro-2-iodopyridine-6-acrylic acid to develop novel ligands that interact with neurotransmitter receptors or inhibit enzymes involved in oxidative stress pathways.
In terms of synthetic methodologies, 4-Fluoro-2-iodopyridine-6-acrylic acid serves as an excellent precursor for constructing more complex scaffolds through various transformations. For example, palladium-catalyzed cross-coupling reactions allow for the introduction of aryl or vinyl groups at different positions on the pyridine ring, enabling fine-tuning of physicochemical properties such as lipophilicity and solubility. Furthermore, palladium-catalyzed hydrogenation or oxidation reactions can be employed to modify the acrylic acid moiety into other functional groups like alcohols or esters.
The growing interest in fragment-based drug discovery has also highlighted the utility of 4-Fluoro-2-Iodopyridine derivatives like this one. Fragment-based approaches involve identifying small molecular fragments that bind to drug targets with moderate affinity and then linking these fragments together through iterative optimization cycles to generate lead compounds with high potency and selectivity. The structural features provided by 4-fluoro, 2-Iodo, and 6-acrylic acid make it an ideal candidate for generating fragments with high binding energy.
Recent advances in computational chemistry have further enhanced the utility of this compound by enabling high-throughput virtual screening (HTVS) campaigns. By integrating molecular docking simulations with experimental data, researchers can rapidly identify promising candidates from large libraries of compounds for further testing. The unique structural features of 4-fluoro, 2-Iodo, and 6-acrylic acid allow it to interact favorably with a wide range of biological targets predicted by computational models.
In conclusion, 4-fluoro - 2 - iodo-py rid ine - 6 - acry l ic ac id ( CAS No . 1807313 -00 -3) represents a valuable tool for medicinal chemists seeking to develop novel bioactive molecules. Its unique combination of functional groups enables diverse synthetic possibilities while offering multiple points for interaction with biological targets . As research continues to uncover new therapeutic opportunities , this compound is likely to remain at forefront . The growing body evidence demonstrates indispensable role not only academic research but also preclinical development efforts aimed at addressing unmet medical needs .
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